

# Brevianamide Q: A Comprehensive Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Brevianamide Q

Cat. No.: B12375074

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## Introduction

**Brevianamide Q** is a member of the extensive family of indole diketopiperazine alkaloids, a class of natural products renowned for their structural complexity and diverse biological activities. Isolated from the marine-derived fungus *Aspergillus* sp. 66may, **Brevianamide Q** possesses a unique chemical architecture that has drawn interest within the scientific community. This document provides an in-depth technical guide to the chemical structure, spectroscopic data, and biological activities of **Brevianamide Q**, with a focus on its potential as a modulator of inflammatory pathways.

## Chemical Structure and Properties

**Brevianamide Q** is chemically defined as (3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione. Its molecular formula is C<sub>21</sub>H<sub>23</sub>N<sub>3</sub>O<sub>3</sub>, corresponding to a molecular weight of 365.43 g/mol. The structure features a central diketopiperazine ring fused with a pyrrolidine ring, which is in turn substituted with a substituted indole moiety. A key feature is the exocyclic double bond connecting the diketopiperazine and indole rings, and the presence of a reverse prenyl group on the indole nucleus.

Property	Value
IUPAC Name	(3Z)-8a-hydroxy-3-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazine-1,4-dione
Molecular Formula	C <sub>21</sub> H <sub>23</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	365.43 g/mol
CAS Number	1259316-08-9
PubChem CID	49831334

## Spectroscopic Data

The structural elucidation of **Brevianamide Q** was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data.

### NMR Spectroscopic Data

The <sup>1</sup>H and <sup>13</sup>C NMR data for **Brevianamide Q** were recorded in deuterated methanol (CD<sub>3</sub>OD) at 400 MHz and 100 MHz, respectively.

Table 1: <sup>1</sup>H NMR Data of **Brevianamide Q** (400 MHz, CD<sub>3</sub>OD)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: <sup>13</sup>C NMR Data of **Brevianamide Q** (100 MHz, CD<sub>3</sub>OD)

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

## Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass of **Brevianamide Q**.

Table 3: High-Resolution Mass Spectrometry Data of **Brevianamide Q**

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	Data not available in search results	Data not available in search results

## Biological Activity and Signaling Pathways

Recent studies have begun to shed light on the biological potential of **Brevianamide Q**, particularly in the context of inflammation.

### Anti-Neuroinflammatory Activity

A study on secondary metabolites from an Antarctic fungus, *Aspergillus* sp. strain SF-7367, identified **Brevianamide Q** as one of the isolated compounds. The study investigated the anti-neuroinflammatory effects of these metabolites in lipopolysaccharide (LPS)-stimulated BV2 microglia and RAW264.7 macrophages. While the primary active compound in this study was identified as Brevianamide K, the presence of **Brevianamide Q** in this biologically active fraction suggests it may also contribute to the observed effects or possess related activities.

### Inhibition of NF-κB Signaling Pathway

The anti-inflammatory action of the related brevianamide alkaloids in the aforementioned study was linked to the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. The study demonstrated that the active compounds could suppress the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the inflammatory response. Given the structural similarity, it is plausible that **Brevianamide Q** may also exert its potential anti-inflammatory effects through this pathway.



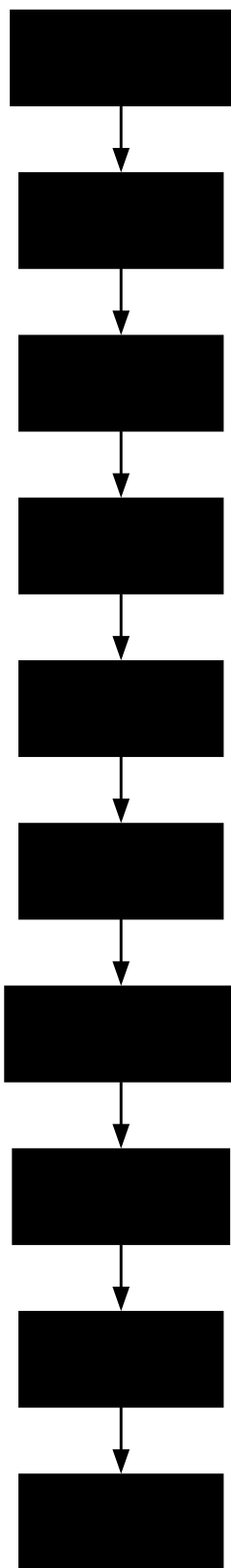
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Caption: Proposed mechanism of anti-inflammatory action of **Brevianamide Q** via inhibition of the NF- $\kappa$ B signaling pathway.

## Experimental Protocols

### Isolation of Brevianamide Q

**Brevianamide Q** has been isolated from the marine-derived fungus *Aspergillus* sp. 66may. A general protocol for the isolation of brevianamide alkaloids from fungal cultures is outlined below.



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Caption: General workflow for the isolation of **Brevianamide Q** from fungal culture.

#### Detailed Steps:

- **Fermentation:** The fungus (*Aspergillus* sp. 66may) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
- **Extraction:** The fungal biomass and culture broth are extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase.
- **Concentration:** The organic extract is concentrated under reduced pressure to yield a crude extract.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:
  - **Silica Gel Column Chromatography:** The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by dichloromethane-methanol).
  - **Size-Exclusion Chromatography:** Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with a solvent such as methanol.
  - **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain pure **Brevianamide Q** is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient of acetonitrile and water.
- **Structure Elucidation:** The structure of the purified compound is confirmed using spectroscopic methods such as 1D and 2D NMR (<sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, HMBC) and high-resolution mass spectrometry.

## Synthesis

To date, a total synthesis of **Brevianamide Q** has not been reported in the scientific literature. The synthesis of related brevianamide alkaloids, such as Brevianamide A, has been a significant challenge for synthetic chemists due to the complex bridged-spiro-fused ring system. A potential synthetic strategy for **Brevianamide Q** would likely involve the construction of the diketopiperazine core, followed by the introduction of the substituted indole moiety and subsequent stereoselective transformations to establish the final structure.

## Conclusion

**Brevianamide Q** is an intriguing indole diketopiperazine alkaloid with a well-defined chemical structure. Preliminary studies on related compounds suggest its potential as an anti-inflammatory agent, possibly through the modulation of the NF- $\kappa$ B signaling pathway. Further research is warranted to fully elucidate its biological activity profile, mechanism of action, and to develop a synthetic route for its production. This will enable more extensive pharmacological evaluation and exploration of its potential as a lead compound for drug discovery.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)